Caldarchaeol

Description

Properties

Molecular Formula |

C86H172O6 |

|---|---|

Molecular Weight |

1302.3 g/mol |

IUPAC Name |

[(2R,7R,11R,15S,19S,22S,26S,30R,34R,38R,43R,47R,51S,55S,58S,62S,66R,70R)-38-(hydroxymethyl)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methanol |

InChI |

InChI=1S/C86H172O6/c1-69-29-17-33-73(5)41-25-49-81(13)57-61-89-67-85(65-87)91-63-59-83(15)52-28-44-76(8)36-20-32-72(4)40-24-48-80(12)56-54-78(10)46-22-38-70(2)30-18-34-74(6)42-26-50-82(14)58-62-90-68-86(66-88)92-64-60-84(16)51-27-43-75(7)35-19-31-71(3)39-23-47-79(11)55-53-77(9)45-21-37-69/h69-88H,17-68H2,1-16H3/t69-,70-,71-,72-,73+,74+,75+,76+,77-,78-,79-,80-,81+,82+,83+,84+,85+,86+/m0/s1 |

InChI Key |

VMHUDYKDOMRJOK-QUYWEVSVSA-N |

Isomeric SMILES |

C[C@H]1CCC[C@H](CCC[C@H](CCOC[C@H](OCC[C@@H](CCC[C@@H](CCC[C@@H](CCC[C@@H](CC[C@H](CCC[C@H](CCC[C@H](CCC[C@H](CCOC[C@H](OCC[C@@H](CCC[C@@H](CCC[C@@H](CCC[C@@H](CC[C@H](CCC1)C)C)C)C)C)CO)C)C)C)C)C)C)C)C)CO)C)C |

Canonical SMILES |

CC1CCCC(CCCC(CCOCC(OCCC(CCCC(CCCC(CCCC(CCC(CCCC(CCCC(CCCC(CCOCC(OCCC(CCCC(CCCC(CCCC(CCC(CCC1)C)C)C)C)C)CO)C)C)C)C)C)C)C)C)CO)C)C |

Synonyms |

2,2',3,3'-dibiphytanyl-diglycerol caldarchaeol |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Caldarchaeol: A Technical Guide

Caldarchaeol is a unique membrane-spanning lipid found in many species of Archaea, particularly those thriving in extreme environments. Its distinctive structure contributes to the exceptional stability of archaeal cell membranes under harsh conditions such as high temperature and extreme pH. This technical guide provides an in-depth exploration of the chemical structure of this compound, methodologies for its characterization, and its biosynthetic origins, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Structure

This compound, also known as dibiphytanyl diglycerol (B53887) tetraether, is a macrocyclic lipid belonging to the class of isoprenoid glycerol (B35011) dialkyl glycerol tetraethers (iGDGTs).[1] Specifically, it is referred to as GDGT-0, indicating the absence of cyclopentane (B165970) rings in its structure.[1] The molecule is characterized by two glycerol units linked by two C40 biphytane chains.[1] These biphytane chains are formed from the head-to-head linkage of two C20 phytane (B1196419) chains.[1]

The key structural features that distinguish this compound and other archaeal lipids from those of bacteria and eukaryotes are:

-

Ether Linkages: The isoprenoid chains are connected to the glycerol backbone via stable ether bonds, in contrast to the more labile ester bonds found in other domains of life.[2] This imparts significant resistance to chemical hydrolysis.

-

Isoprenoid Chains: The hydrophobic core is composed of branched isoprenoid chains rather than linear fatty acids.[2]

-

Glycerol Stereochemistry: The glycerol backbone possesses an sn-2,3 configuration, opposite to the sn-1,2 configuration in bacteria and eukaryotes.

The complete structure forms a large, 72-membered macrocycle that acts as a "molecular staple," covalently linking the two leaflets of the cell membrane to form a monolayer.[3] This monolayer architecture is inherently more stable than a typical bilayer, providing a key adaptation for survival in extreme environments.[1]

Quantitative and Physicochemical Data

A summary of the key quantitative and identifying information for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈₆H₁₇₂O₆ | [4] |

| Molecular Weight | 1302.28 g/mol | [4] |

| IUPAC Name | [(2R,7R,11R,15S,19S,22S,26S,30R,34R,38R,43R,47R,51S,55S,58S,62S,66R,70R)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-Hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacontane-2,38-diyl]dimethanol | [4] |

| CAS Number | 99529-31-4 | [4] |

| Classification | Glycerol Dibiphytanyl Glycerol Tetraether (GDGT-0) | [1] |

Structural Elucidation: Experimental Protocols

The determination of this compound's complex structure relies on a combination of sophisticated analytical techniques, primarily lipid extraction, chromatographic separation, and spectroscopic analysis.

Lipid Extraction and Purification

A common and effective method for extracting archaeal lipids from cellular biomass or environmental samples is the modified Bligh-Dyer method .[2][5] This protocol ensures the efficient recovery of polar lipids like this compound.

Protocol: Modified Bligh-Dyer Extraction

-

Homogenization: Lyophilized (freeze-dried) samples are homogenized.[6]

-

Solvent Addition: A monophasic solvent mixture of chloroform (B151607), methanol, and water (e.g., in a 1:2:0.8 v/v/v ratio) is added to the homogenized sample.[6][7] The mixture is then subjected to sonication to ensure thorough extraction.[6]

-

Phase Separation: Additional chloroform and water (e.g., to a final ratio of 2:2:1.8 v/v/v) are added to the mixture, inducing phase separation.[7] The sample is vortexed and centrifuged at low speed to facilitate the separation of the aqueous (upper) and organic (lower) phases.

-

Lipid Recovery: The lower chloroform phase, containing the total lipid extract, is carefully collected.[8]

-

Purification: The crude lipid extract is often purified using column chromatography with a silica (B1680970) or alumina (B75360) stationary phase.[2] Nonpolar lipids are eluted first with solvents like hexane, followed by the elution of more polar lipids, including GDGTs, with solvents such as dichloromethane (B109758) and methanol.[9]

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying this compound (GDGT-0) from other GDGTs and lipids in the purified extract.

Protocol: HPLC Separation of GDGTs

-

Column: A normal-phase column, such as a Prevail Cyano column (2.1 mm × 150 mm, 3 µm), is typically used.[9] Alternatively, tandem silica hydrophilic interaction liquid chromatography (HILIC) columns can be employed for enhanced separation of isomers.[10]

-

Mobile Phase: A gradient elution is commonly used. For instance, starting with 100% n-hexane/isopropanol (99:1) and gradually increasing the polarity by introducing a more polar solvent mixture like n-hexane/isopropanol (90:10).

-

Detection: The HPLC system is coupled to a mass spectrometer for detection and identification. Atmospheric pressure chemical ionization (APCI) is a common ionization source for GDGT analysis.[9]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural elucidation of this compound, confirming the connectivity of atoms and their stereochemical arrangement. Due to the molecule's large size and the repetitive nature of the isoprenoid chains, the ¹H NMR spectrum can be complex with significant signal overlap.[11] However, key resonances can be identified.

-

¹H NMR: The protons of the glycerol units and the methylene (B1212753) groups adjacent to the ether linkages typically resonate in the 3.4–3.7 ppm region.[11] The numerous methylene and methine protons of the biphytanyl chains appear as a broad, complex signal between 1.0 and 1.8 ppm, while the methyl protons produce a series of overlapping doublets around 0.8–0.9 ppm.[1][11]

-

¹³C NMR: The carbon atoms of the glycerol backbone attached to the ether linkages resonate in the range of 60-80 ppm. The carbons of the biphytanyl chains produce a series of signals in the aliphatic region (10-40 ppm).

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight of this compound and for confirming its structure through fragmentation analysis (MS/MS).

-

Molecular Ion: Using HPLC-APCI-MS in positive ion mode, this compound is typically detected as its protonated molecule [M+H]⁺ at m/z 1303.3.

Visualizing Core Concepts

To better illustrate the key aspects of this compound's chemistry, the following diagrams have been generated.

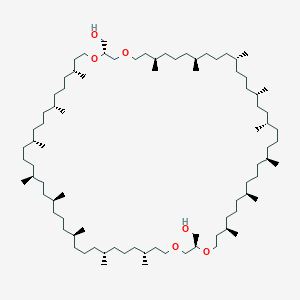

Caption: Simplified chemical structure of this compound (GDGT-0).

Caption: Biosynthetic pathway of this compound.

References

- 1. Characterization of Fatty Acids in Crenarchaeota by GC-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Progress in Analytical Methods of Biomarker GDGTs in Geological Environments [ykcs.ac.cn]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epic.awi.de [epic.awi.de]

- 7. mdpi.com [mdpi.com]

- 8. biochem.wustl.edu [biochem.wustl.edu]

- 9. Operational Laboratory Methods for GDGTs Groups Separation [jouc.xml-journal.net]

- 10. Frontiers | Separation of Branched and Isoprenoid Glycerol Dialkyl Glycerol Tetraether (GDGT) Isomers in Peat Soils and Marine Sediments Using Reverse Phase Chromatography [frontiersin.org]

- 11. dspace.library.uu.nl [dspace.library.uu.nl]

- 12. Systematic fragmentation patterns of archaeal intact polar lipids by high-performance liquid chromatography/electrospray ionization ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Caldarchaeol: A Technical Guide for Researchers

An in-depth exploration of the core archaeal lipid, from its foundational structure to advanced analytical protocols.

This technical guide provides a comprehensive overview of caldarchaeol, a key membrane lipid in Archaea. Tailored for researchers, scientists, and drug development professionals, this document details the discovery, structure, and function of this compound, with a focus on its isolation and analysis. It includes detailed experimental protocols, quantitative data, and visual workflows to facilitate a deeper understanding and practical application of this knowledge.

Introduction to this compound

This compound, also known as dibiphytanyl diglycerol (B53887) tetraether or GDGT-0, is a membrane-spanning lipid that is a hallmark of the domain Archaea.[1][2] Its unique structure, consisting of two biphytane chains linked to glycerol (B35011) molecules at both ends via ether bonds, forms a monolayer membrane.[2] This configuration imparts exceptional stability to archaeal membranes, enabling these organisms to thrive in extreme environments characterized by high temperature, low pH, and high pressure.[1][2] this compound is widespread among most major archaeal clades, with the notable exception of halophiles.[2]

The biosynthesis of this compound is a complex process that begins with the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the basic 5-carbon building blocks of isoprenoids.[2] These precursors are used to synthesize archaeol (B159478), a diether lipid.[2] Two archaeol molecules are then condensed in a head-to-head fashion to form the characteristic tetraether structure of this compound, a reaction catalyzed by the enzyme tetraether synthase (Tes), a radical S-adenosylmethionine (SAM) protein.[2][3][4][5][6]

Quantitative Abundance of this compound

The relative abundance of this compound versus its precursor, archaeol, and other diether lipids can vary significantly among different archaeal species and in response to environmental conditions. This ratio is a critical factor in determining membrane fluidity and stability.

| Archaeal Species/Environment | Growth Condition | This compound (% of Core Lipids) | Archaeol (% of Core Lipids) | Reference |

| Methanocaldococcus jannaschii | 45°C | 10% | 80% (diether lipids) | [7] |

| Methanocaldococcus jannaschii | 65°C | 40% | 20% (diether lipids) | [7] |

| Methanothermobacter thermautotrophicus | 65°C | Present | Present | [7] |

| Methanobacterium sp. (mesophilic) | 37°C | Present | Present | [7] |

| Thermoplasma acidophilum | Optimal | ~90% | Minor | [1] |

| Yunnan Hot Springs (Group 2) | Neutral/Alkaline pH | Dominant | - | [8][9] |

Note: The term "diether lipids" in some studies may include other forms besides archaeol.

Experimental Protocols

The isolation and analysis of this compound require specialized protocols due to its unique chemical nature. The following sections provide detailed methodologies for key experimental procedures.

Extraction of Total Lipids (Modified Bligh & Dyer Method)

This protocol is a widely used method for extracting total lipids from archaeal biomass.[10][11][12][13][14]

Materials:

-

Freeze-dried archaeal cell pellet

-

Chloroform (B151607) (CHCl₃)

-

Methanol (B129727) (MeOH)

-

Deionized water (H₂O) or 1M NaCl solution

-

Phosphate-buffered saline (PBS)

-

Vortex mixer

-

Centrifuge

-

Glass centrifuge tubes

-

Pasteur pipettes

-

Rotary evaporator or SpeedVac

Procedure:

-

Cell Washing: Wash the archaeal cells with cold PBS to remove any residual media components. Centrifuge and discard the supernatant.

-

Homogenization: For a 1 ml sample volume (e.g., cell suspension or homogenized tissue), add 3.75 ml of a 1:2 (v/v) mixture of chloroform:methanol to a glass tube.[14] Vortex vigorously for 10-15 minutes to ensure thorough mixing and cell lysis.[14]

-

Phase Separation: Add 1.25 ml of chloroform and vortex for 1 minute.[14] Then, add 1.25 ml of deionized water (or 1M NaCl for improved recovery of acidic lipids) and vortex for another minute.[14]

-

Centrifugation: Centrifuge the mixture at low speed (e.g., 1000 rpm) for 5 minutes to facilitate phase separation.[13] Two distinct phases will form: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform) containing the lipids. A protein disk may be visible at the interface.[14]

-

Lipid Collection: Carefully insert a Pasteur pipette through the upper aqueous layer and collect the lower chloroform phase.[14] Transfer the organic phase to a clean glass tube.

-

Re-extraction (Optional but Recommended): To maximize the lipid yield, add another 1.25 ml of chloroform to the remaining aqueous phase, vortex, centrifuge, and collect the lower organic phase. Combine this with the first extract.

-

Washing the Organic Phase: To remove any non-lipid contaminants, add a volume of the "authentic upper phase" (a pre-prepared mixture of chloroform:methanol:water in the final proportions of the extraction) to the combined organic extracts.[13] Vortex and centrifuge as before. Collect the lower chloroform phase.

-

Solvent Evaporation: Evaporate the chloroform from the final lipid extract to dryness using a rotary evaporator or a SpeedVac.[11] The dried total lipid extract can be stored under an inert atmosphere at -20°C for further analysis.

Purification of this compound by Silica (B1680970) Gel Column Chromatography

This protocol describes the separation of the total lipid extract into different lipid classes based on their polarity to isolate the this compound-containing fraction.[15][16][17][18]

Materials:

-

Dried total lipid extract

-

Silica gel (230-400 mesh)

-

Glass chromatography column with a stopcock

-

Cotton or glass wool

-

Sand (acid-washed)

-

Ethyl acetate (B1210297)

-

Methanol

-

Collection tubes

Procedure:

-

Column Packing:

-

Place a small plug of cotton or glass wool at the bottom of the chromatography column.

-

Add a thin layer of sand (approximately 0.5 cm).

-

Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing and remove air bubbles.

-

Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

-

Wash the packed column with 2-3 column volumes of hexane, ensuring the solvent level never drops below the top of the sand layer.

-

-

Sample Loading:

-

Wet Loading: Dissolve the dried total lipid extract in a minimal amount of a non-polar solvent like hexane or chloroform. Carefully apply the dissolved sample to the top of the silica gel column using a pipette. Allow the sample to fully adsorb onto the silica.

-

Dry Loading: Dissolve the lipid extract in a suitable solvent and add a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder of the lipid extract adsorbed onto the silica. Carefully add this powder to the top of the packed column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% hexane) to elute non-polar lipids.

-

Gradually increase the polarity of the eluting solvent by adding increasing proportions of ethyl acetate to the hexane. This will elute lipids of intermediate polarity.

-

The tetraether lipids, including this compound, are relatively non-polar and will typically elute with a mixture of hexane and ethyl acetate.

-

Finally, elute with a highly polar solvent like methanol to remove any remaining polar lipids from the column.

-

-

Fraction Collection and Analysis:

-

Collect the eluate in a series of fractions.

-

Analyze each fraction by thin-layer chromatography (TLC) to identify the fractions containing this compound.

-

Combine the fractions containing the purified this compound and evaporate the solvent.

-

Analysis of this compound by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the definitive method for the identification and quantification of this compound.[19][20][21][22]

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven.

-

Normal-phase HPLC column (e.g., Prevail Cyano, 150 mm x 2.1 mm, 3 µm).[19]

-

Mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source.[19][22]

Mobile Phase:

HPLC Gradient:

-

A typical gradient starts with a high percentage of Solvent B, gradually increasing the proportion of Solvent A to elute the more polar compounds. A representative gradient is as follows: 95% B for 5 min, then a linear gradient to 65% B over 30 min, followed by a wash and re-equilibration step.[19] The total run time is approximately 57 minutes.[19]

MS Parameters (APCI, Positive Ion Mode):

-

Nebulizer Pressure: 50 psi[19]

-

APCI Temperature: 420°C[19]

-

Drying Gas (N₂) Temperature: 350°C[19]

-

Drying Gas Flow: 5 L/min[19]

-

Capillary Voltage: -2 kV[19]

-

Corona Current: 4 µA[19]

-

Scan Range (m/z): 600-2200[19]

Data Analysis:

-

This compound (GDGT-0) is identified by its protonated molecule [M+H]⁺ at m/z 1302.

-

Quantification can be achieved using an internal standard and by integrating the peak area of the corresponding extracted ion chromatogram.

Visualizing Key Pathways and Workflows

Biosynthesis of this compound

The following diagram illustrates the key steps in the biosynthesis of this compound from basic isoprenoid precursors.

Experimental Workflow for this compound Analysis

This diagram outlines the logical flow of the experimental procedures for the isolation and analysis of this compound.

Conclusion

This compound remains a molecule of significant interest due to its central role in the survival of archaea in extreme environments. The methodologies outlined in this guide provide a robust framework for its extraction, purification, and analysis. A thorough understanding of these techniques is crucial for researchers aiming to investigate the lipidomes of archaea, explore their potential in biotechnology, and utilize them as biomarkers in geobiology and drug delivery systems. As analytical technologies continue to advance, so too will our understanding of the intricate roles of this compound and other unique archaeal lipids.

References

- 1. Effects of pH and Temperature on the Composition of Polar Lipids in Thermoplasma acidophilum HO-62 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Tetraether archaeal lipids promote long-term survival in extreme conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.psu.edu [pure.psu.edu]

- 5. Identification of a protein responsible for the synthesis of archaeal membrane-spanning GDGT lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tes tetraether lipid synthase Tes [Methanobrevibacter smithii ATCC 35061] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Thermal Adaptation of the Archaeal and Bacterial Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impacts of temperature and pH on the distribution of archaeal lipids in Yunnan hot springs, China - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Impacts of temperature and pH on the distribution of archaeal lipids in Yunnan hot springs, China [frontiersin.org]

- 10. epic.awi.de [epic.awi.de]

- 11. biochem.wustl.edu [biochem.wustl.edu]

- 12. Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tabaslab.com [tabaslab.com]

- 14. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 17. youtube.com [youtube.com]

- 18. Preparation Silica Gel for Better Column Chromatography - Membrane Solutions [membrane-solutions.com]

- 19. Acid Hydrolysis for the Extraction of Archaeal Core Lipids and HPLC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Analysis of intact tetraether lipids in archaeal cell material and sediments by high performance liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Synthesis of Caldarchaeol: A Deep Dive into the Archaeol to Caldarchaeol Biosynthetic Pathway

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway leading to the formation of caldarchaeol from archaeol (B159478), a critical process in the formation of the unique monolayer membranes of many archaea. This document is intended for researchers, scientists, and drug development professionals interested in the novel biochemistry of extremophiles and its potential applications.

Introduction: The Significance of this compound

Archaea are characterized by their unique membrane lipids, which are composed of isoprenoid chains ether-linked to a glycerol (B35011) backbone.[1][2][3] The two primary core lipid structures are archaeol (a diether) and this compound (a tetraether).[4][1][2][3] this compound is a remarkable molecule formed by the head-to-head covalent linkage of two archaeol molecules, resulting in a membrane-spanning bipolar lipid.[5][6] This structure is fundamental to the ability of many archaea to thrive in extreme environments, such as high temperatures and low pH, by forming stable monolayer membranes.[7] Understanding the biosynthesis of this compound is crucial for fields ranging from astrobiology to the development of novel drug delivery systems.

The Biosynthetic Pathway from Archaeol to this compound

The synthesis of this compound is a fascinating and complex process that has been the subject of extensive research. It is now understood that this compound is formed from the condensation of two archaeol molecules.[5][6]

The Precursor: Biosynthesis of Archaeol

The journey to this compound begins with the synthesis of its precursor, archaeol. The fundamental building blocks for archaeol are isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (B85504) (MVA) pathway in archaea. These C5 units are sequentially condensed to form the C20 isoprenoid chain, geranylgeranyl diphosphate (B83284) (GGPP).[4]

The key steps in archaeol synthesis are:

-

Glycerol Backbone Formation: The glycerol backbone is provided by sn-glycerol-1-phosphate (B1203117) (G1P), which is an enantiomer to the sn-glycerol-3-phosphate (G3P) backbone found in bacteria and eukaryotes.[4][1][8] This stereochemical difference is a defining feature of archaeal lipids. G1P is formed from dihydroxyacetone phosphate (B84403) (DHAP) by the enzyme glycerol-1-phosphate dehydrogenase.[4][1]

-

First Ether Bond Formation: Geranylgeranylglyceryl phosphate (GGGP) synthase catalyzes the attachment of the first GGPP chain to G1P, forming the first ether linkage.[1]

-

Second Ether Bond Formation: Digeranylgeranylglyceryl phosphate (DGGGP) synthase then attaches the second GGPP chain to GGGP, resulting in digeranylgeranylglyceryl phosphate (DGGGP).[1][5]

-

Saturation and Polar Head Group Attachment: The unsaturated isoprenoid chains of DGGGP are subsequently reduced to form archaeol.[6] Following this, a polar head group is attached. A key intermediate in this process is CDP-archaeol, formed by the action of CDP-archaeol synthase (CarS).[4][1] This activated precursor is then used for the attachment of various polar head groups by enzymes such as archaetidylserine (AS) synthase.[4][1][9]

The Key Condensation Step: Formation of this compound

The final and most remarkable step in the pathway is the head-to-head condensation of two archaeol molecules to form this compound. This reaction is catalyzed by a radical S-adenosylmethionine (SAM) enzyme known as tetraether synthase (Tes) .[10]

In vivo studies using pulse-chase and labeling experiments with precursors like [14C]-MVA in organisms such as Thermoplasma acidophilum have shown that the label is first incorporated into archaeol until saturation, and only then does it appear in this compound.[4][1] This provides strong evidence that archaeol is the direct precursor to this compound.

Quantitative Data

Currently, detailed quantitative data such as enzyme kinetics for tetraether synthase are not widely available in the public domain. However, studies on the enzymes involved in the archaeol biosynthetic pathway have provided some quantitative insights. For instance, in a study of DGGGP synthase from Sulfolobus solfataricus, a double-labeling experiment using [3H]GGPP and [14C]GGGP showed that the substrates were utilized in a ratio of 1:1.1.[1] Further research is needed to fully characterize the kinetics of the enzymes in the this compound pathway.

Experimental Protocols

The elucidation of this pathway has relied on a combination of genetic, biochemical, and isotopic labeling studies. Below are generalized methodologies for key experiments.

In Vivo Labeling Studies

-

Objective: To trace the flow of precursors into archaeol and this compound.

-

Protocol:

-

Culture the archaeal species of interest (e.g., Thermoplasma acidophilum) under appropriate conditions.

-

Introduce a radiolabeled precursor, such as [14C]-mevalonate ([14C]-MVA), into the culture medium.

-

At various time points, harvest the cells.

-

Extract the total lipids from the cell pellets using a solvent system like chloroform/methanol.

-

Separate the lipid classes (e.g., archaeol and this compound) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the radioactivity in each lipid fraction using liquid scintillation counting to determine the rate of incorporation of the label.

-

Enzyme Assays for Synthases in the Archaeol Pathway

-

Objective: To measure the activity of enzymes like GGGP synthase and DGGGP synthase.

-

Protocol:

-

Prepare a cell-free extract or purified enzyme fraction from the archaeal organism.

-

Set up a reaction mixture containing the enzyme, the appropriate substrates (e.g., G1P and radiolabeled GGPP for GGGP synthase), and necessary cofactors (e.g., Mg2+).

-

Incubate the reaction at the optimal temperature for the enzyme.

-

Stop the reaction at specific time points.

-

Extract the lipid products.

-

Separate the product from the unreacted substrate using TLC or HPLC.

-

Quantify the amount of product formed by measuring the radioactivity.

-

Visualizations

Biosynthesis Pathway of this compound from Archaeol

Caption: Biosynthesis of this compound from Archaeol.

Experimental Workflow for In Vivo Labeling

Caption: In Vivo Labeling Experimental Workflow.

Conclusion and Future Directions

The biosynthesis of this compound from archaeol is a cornerstone of archaeal membrane biology. While the key enzyme, tetraether synthase, has been identified, further research is required to fully elucidate its mechanism and kinetics. A deeper understanding of this pathway could open doors to novel biotechnological applications, including the engineering of organisms with enhanced membrane stability and the development of unique lipid-based drug delivery systems. The continued study of these remarkable organisms and their unique biochemistry promises to yield further exciting discoveries.

References

- 1. Biosynthesis of archaeal membrane ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of archaeal membrane ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Biosynthesis of archaeal membrane ether lipids [frontiersin.org]

- 5. Reconstruction of the Archaeal Isoprenoid Ether Lipid Biosynthesis Pathway in Escherichia coli Through Digeranylgeranylglyceryl Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Archaeol - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of Ether-Type Polar Lipids in Archaea and Evolutionary Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A study of archaeal enzymes involved in polar lipid synthesis linking amino acid sequence information, genomic contexts and lipid composition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

Caldarchaeol as a Biomarker for Extremophilic Archaea: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extremophilic archaea, microorganisms that thrive in some of the most inhospitable environments on Earth, possess unique biochemical adaptations to survive extreme temperatures, pH levels, and salinity. A key component of this adaptation lies within their cell membranes, which are composed of structurally distinct lipids. Among these, caldarchaeol, a glycerol (B35011) dibiphytanyl glycerol tetraether (GDGT-0), stands out as a crucial biomarker. This technical guide provides a comprehensive overview of this compound, its significance as a biomarker, its biosynthesis, and detailed methodologies for its analysis. Furthermore, it explores its potential applications in drug development, particularly in the creation of stable delivery systems.

Core Concepts

This compound is a membrane-spanning lipid characterized by two C40 isoprenoid chains linked by ether bonds to two glycerol molecules at opposite ends, forming a large macrocyclic structure.[1] This tetraether structure is inherently more stable than the bilayer-forming diether lipids found in bacteria and eukaryotes, providing the necessary membrane integrity for archaea to thrive in extreme conditions.[1][2] Membranes composed of this compound are more stable because the hydrophobic chains are linked together, which allows archaea to withstand harsh environments.[2] this compound is the most widely distributed GDGT in the archaeal domain and is found in every major archaeal clade except for halophiles.[2]

Chemical Structure of this compound (GDGT-0)

This compound, also known as dibiphytanyl diglycerol (B53887) tetraether, consists of two biphytane chains linking two glycerol units.[2] The biphytane chains are composed of two phytanes linked together, forming a 32-carbon linear chain with methyl branches, resulting in a total of 40 carbons.[2]

Quantitative Data Presentation

The abundance of this compound (GDGT-0) varies among different archaeal species and is influenced by environmental factors such as temperature and pH. While it is a widespread lipid, its relative proportion to other GDGTs and archaeol (B159478) can provide insights into the archaeal community composition and their adaptation strategies.

| Archaeal Species/Group | Environment | This compound (GDGT-0) Abundance (% of total core lipids) | Reference |

| Thermococcales (17 strains) | Hyperthermophilic | Main core lipid in all strains | [3] |

| Methanobrevibacter smithii | Mesophilic (human gut) | 40% (mass fraction) | [4] |

| Thermoplasma acidophilum | Thermoacidophilic | ~90% | [4] |

| Sulfolobus acidocaldarius | Thermoacidophilic | Varies with growth rate (e.g., 7-9% of total lipids) | [5] |

| Methanogens | Various anoxic environments | Present, ratio to archaeol varies | [6] |

| Lacustrine Sediments | Carbonate-type and Sulfate-type lakes | Dominant isoGDGT, average of 84.54% | [7] |

| Marine Sediments (Oligocene) | Western North Atlantic | Present, used in Methane Index | [8] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that starts with the synthesis of isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the mevalonate (B85504) pathway in archaea.[9] These precursors are used to synthesize archaeol (diphytanylglycerol diether). Two molecules of archaeol are then condensed in a head-to-head linkage to form this compound.[9] This crucial step is catalyzed by the enzyme tetraether synthase (Tes), a radical S-adenosylmethionine (SAM) protein.[2]

Experimental Protocols

The analysis of this compound requires a multi-step process involving lipid extraction, separation, and identification. The following protocols are synthesized from established methodologies.

Lipid Extraction (Modified Bligh-Dyer Method)

This method is widely used for the extraction of total lipids from archaeal cells.[10][11]

Materials:

-

Chloroform (B151607) (CHCl₃)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

Phosphate-buffered saline (PBS)

-

Glass tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Harvest archaeal cells by centrifugation and wash the pellet with cold PBS.[12]

-

Resuspend the cell pellet in a mixture of CHCl₃:MeOH:H₂O (1:2:0.8, v/v/v).[10]

-

Vortex the mixture vigorously for 15-20 minutes to ensure thorough extraction.[11]

-

Add an additional volume of CHCl₃ and H₂O to achieve a final ratio of 2:2:1.8 (CHCl₃:MeOH:H₂O) and vortex again.[10]

-

Centrifuge the mixture to separate the phases. The lower chloroform layer will contain the lipids.[12]

-

Carefully collect the lower chloroform phase using a Pasteur pipette.[11]

-

Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.[12]

-

The dried lipid extract can be stored at -20°C for further analysis.[13]

Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is the primary technique for the separation and quantification of GDGTs, including this compound.[14][15]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS) with an Atmospheric Pressure Chemical Ionization (APCI) source

-

Normal phase silica (B1680970) column (e.g., Prevail Cyano)[14]

Procedure:

-

Sample Preparation: Dissolve the dried lipid extract in a mixture of hexane:isopropanol (99:1, v/v).[16]

-

HPLC Separation:

-

Equilibrate the column with the initial mobile phase (e.g., hexane).

-

Inject the sample onto the column.

-

Use a gradient elution program, typically increasing the polarity of the mobile phase (e.g., by increasing the proportion of isopropanol) to separate the different GDGTs.

-

-

MS Detection:

-

The eluent from the HPLC is introduced into the APCI source of the mass spectrometer.

-

Set the MS to operate in positive ion mode, monitoring for the protonated molecular ions [M+H]⁺ of the GDGTs. The m/z for this compound (GDGT-0) is 1302.28.[2]

-

Acquire data in selected ion monitoring (SIM) mode for targeted quantification or full scan mode for qualitative analysis.

-

-

Data Analysis:

-

Identify the peaks corresponding to this compound and other GDGTs based on their retention times and mass-to-charge ratios.

-

Quantify the abundance of each GDGT by integrating the peak areas in the chromatogram.

-

Experimental Workflow

The overall workflow for the analysis of this compound as a biomarker is a systematic process from sample collection to data interpretation.

Applications in Drug Development

The exceptional stability of membranes composed of this compound and other archaeal lipids has garnered significant interest in the field of drug delivery. Liposomes formulated with these lipids, often referred to as "archaeosomes," exhibit enhanced stability against degradation by temperature, pH, and enzymes compared to conventional liposomes.

Potential Applications:

-

Stable Drug Delivery Systems: Archaeosomes can encapsulate a wide range of therapeutic agents, protecting them from degradation and enabling controlled release.

-

Vaccine Adjuvants: this compound itself has been shown to act as an adjuvant, enhancing the immune response to co-administered antigens.

-

Targeted Delivery: The surface of archaeosomes can be modified with targeting ligands to direct the delivery of drugs to specific cells or tissues.

Conclusion

This compound is a fundamental biomarker for extremophilic archaea, providing a window into their unique biology and adaptation to harsh environments. Its robust chemical structure not only makes it a reliable indicator in paleontological and ecological studies but also offers exciting prospects for the development of novel and highly stable drug delivery systems. The detailed methodologies provided in this guide offer a framework for researchers to accurately extract and quantify this important lipid, paving the way for further discoveries in the fields of microbiology, geochemistry, and pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. The influence of the specific growth rate on the lipid composition of Sulfolobus acidocaldarius - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ether polar lipids of methanogenic bacteria: structures, comparative aspects, and biosyntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Proc. IODP, 342, Data report: distribution and sources of tetraether lipids in Oligocene deposits from the western North Atlantic, IODP Sites U1406 and U14111 [publications.iodp.org]

- 9. Biosynthesis of archaeal membrane ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 12. biochem.wustl.edu [biochem.wustl.edu]

- 13. Acid Hydrolysis for the Extraction of Archaeal Core Lipids and HPLC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acid Hydrolysis for the Extraction of Archaeal Core Lipids and HPLC-MS Analysis [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Physical and chemical properties of Caldarchaeol.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of caldarchaeol, a unique membrane-spanning lipid produced by Archaea. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex relationships to serve as a valuable resource for researchers in lipidomics, microbiology, and drug development.

Core Physical and Chemical Properties

This compound, also known as dibiphytanyl diglycerol (B53887) tetraether or GDGT-0, is a crucial component of archaeal cell membranes, enabling these organisms to thrive in extreme environments.[1][2] Its distinctive structure, featuring two glycerol (B35011) units linked by two C40 isoprenoid chains, forms a monolayer membrane that is inherently more stable than the bilayer structures found in bacteria and eukaryotes.[1][2]

General Characteristics

This compound is a high-molecular-weight lipid that is non-volatile and non-flammable.[1][2] It is generally considered non-hazardous, with no known toxicity.[2] The ether linkages in its structure are chemically more stable than the ester linkages found in bacterial and eukaryotic lipids, conferring resistance to chemical degradation.[3]

Quantitative Physical and Chemical Data

While extensive research has been conducted on the properties of membranes containing this compound, specific quantitative data for the purified compound are not widely available in the literature. The following tables summarize the known quantitative information.

| Property | Value | Reference |

| Chemical Formula | C₈₆H₁₇₂O₆ | [2] |

| Molar Mass | 1302.28 g/mol | [2] |

Table 1: Fundamental Chemical Properties of this compound

| Property | Observation | Method | Reference |

| Phase Transitions | No significant endothermic transitions observed between -40 °C and 90 °C. | Differential Scanning Calorimetry (DSC) | [4] |

Table 2: Thermal Properties of this compound

Note: Specific values for melting point, boiling point, and solubility in various organic solvents for pure this compound are not well-documented in the reviewed scientific literature. DSC studies indicate that membranes composed of this compound and its derivatives remain in a fluid state over a broad temperature range without sharp phase transitions.[4]

Stability

The stability of this compound is a hallmark of its chemical nature and biological function. The ether linkages are inherently more resistant to hydrolysis than ester bonds, particularly under acidic or basic conditions.[3] Membranes composed of this compound and other tetraether lipids exhibit remarkable stability against high temperatures, extreme pH, and high pressure.[5]

One study demonstrated that a phosphoglycolipid derivative of this compound was largely stable when incubated at 56°C for 3 days in an aqueous solution at pH 1.8, although the phosphoester linkage showed some hydrolysis.[6] This highlights the exceptional stability of the core this compound structure.

Experimental Protocols

The extraction and analysis of this compound require specialized protocols due to its unique chemical structure and its presence within complex lipid matrices in archaeal cells.

Extraction of this compound

A common method for extracting total lipids, including this compound, from archaeal biomass is a modified Bligh and Dyer method. For the extraction of the core lipid (this compound without polar head groups), acid hydrolysis is frequently employed.

Modified Bligh and Dyer Extraction Protocol:

-

Homogenization: Lyophilized cell biomass is homogenized with a single-phase solvent mixture of chloroform (B151607) (or dichloromethane), methanol (B129727), and a buffer (e.g., phosphate (B84403) or trichloroacetate (B1195264) buffer), typically in a 1:2:0.8 (v/v/v) ratio.

-

Phase Separation: The addition of chloroform and water induces phase separation. The lower organic phase, containing the lipids, is collected.

-

Repeated Extraction: The aqueous phase is typically re-extracted with the organic solvent to maximize lipid recovery.

-

Drying: The combined organic phases are dried under a stream of nitrogen or by rotary evaporation.

Acid Hydrolysis for Core Lipid Extraction:

-

Hydrolysis: The dried total lipid extract or cell biomass is hydrolyzed using a solution of HCl in methanol (e.g., 1.2 N) at an elevated temperature (e.g., 110°C for 2 hours).[7] This cleaves the polar head groups from the this compound core.

-

Extraction: The hydrolyzed sample is then extracted with a non-polar solvent, such as a mixture of n-hexane and dichloromethane (B109758) (e.g., 80:20 v/v).[7]

-

Purification: The resulting core lipid extract can be further purified using column chromatography on silica (B1680970) gel.

The following diagram illustrates a general workflow for the extraction and analysis of this compound.

Analytical Techniques for Quantification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the primary analytical technique for the separation and quantification of this compound and other GDGTs.

HPLC-MS Protocol Outline:

-

Chromatographic Separation:

-

Column: A normal-phase column, such as a silica or cyano column, is typically used.

-

Mobile Phase: A gradient of non-polar and slightly more polar solvents is employed. A common system involves a gradient of n-hexane and a mixture of n-hexane and isopropanol.[8]

-

Flow Rate: A typical flow rate is around 0.2 mL/min.[9]

-

-

Mass Spectrometric Detection:

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) is a common ionization source for GDGT analysis.[8]

-

Detection: The mass spectrometer is operated in single-ion monitoring (SIM) mode to detect the protonated molecules of this compound ([M+H]⁺ at m/z 1302) and other GDGTs.[8]

-

Quantification: An internal standard, such as a C₄₆ GDGT, is often added to the sample before analysis to allow for accurate quantification.[8]

-

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that begins with the synthesis of the basic isoprenoid building blocks. The following diagram outlines the key steps in the biosynthesis of the this compound core structure.

The pathway begins with the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate pathway.[10] These five-carbon units are then assembled into the 20-carbon geranylgeranyl diphosphate (GGPP). Two molecules of GGPP are attached to a glycerol-1-phosphate backbone to form archaeol. Finally, the enzyme tetraether synthase (Tes) catalyzes the head-to-head linkage of two archaeol molecules to form the characteristic C40 biphytanyl chains of this compound.[11]

Role in Signaling Pathways

Current scientific literature primarily focuses on the structural role of this compound in archaeal membranes. There is no significant evidence to suggest that this compound itself acts as a signaling molecule in the way that some other lipids, such as phosphoinositides or eicosanoids, do in eukaryotes. Its primary function appears to be the maintenance of membrane integrity and fluidity under extreme environmental conditions.[1][12] While ether lipids, in general, have been implicated in signaling pathways in other domains of life, a direct signaling role for this compound in archaea has not been established.[13]

Applications in Drug Development

The exceptional stability of this compound and other archaeal lipids has led to their investigation for use in drug delivery systems, particularly in the formation of archaeosomes. Archaeosomes are liposomes made from archaeal lipids that exhibit high stability to a wide range of conditions, including temperature, pH, and enzymatic degradation, making them promising vehicles for the targeted delivery of therapeutic agents.[5] The inherent adjuvant properties of this compound have also been noted, suggesting its potential to enhance the immune response to vaccine antigens.[14]

References

- 1. The Role of Tetraether Lipid Composition in the Adaptation of Thermophilic Archaea to Acidity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective Total Synthesis of the Archaeal Lipid Parallel GDGT-0 (Isothis compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of pH and Temperature on the Composition of Polar Lipids in Thermoplasma acidophilum HO-62 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. publications.iodp.org [publications.iodp.org]

- 8. Distribution of Glycerol Dialkyl Glycerol Tetraethers (GDGTs) in Carbonate-Type and Sulfate-Type Lacustrine Sediments: Insight into the Influence of Ionic Composition on GDGTs [mdpi.com]

- 9. pure.psu.edu [pure.psu.edu]

- 10. Frontiers | Biosynthesis of archaeal membrane ether lipids [frontiersin.org]

- 11. Tetraether archaeal lipids promote long-term survival in extreme conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetraether archaeal lipids promote long‐term survival in extreme conditions (Journal Article) | OSTI.GOV [osti.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative Analysis of Core Lipid Production in Methanothermobacter marburgensis at Different Scales - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Architect: Caldarchaeol's Crucial Role in the Fortress-Like Stability of Archaeal Membranes

A Technical Guide for Researchers and Drug Development Professionals

In the realm of extremophiles, archaea stand as a testament to life's tenacity, thriving in environments of blistering heat, biting cold, and crushing pressure. At the heart of their resilience lies a unique cellular membrane, a formidable barrier fortified by a class of lipids unseen in bacteria and eukaryotes. This technical guide delves into the core of this stability, focusing on the pivotal role of caldarchaeol, a membrane-spanning tetraether lipid that is a hallmark of many extremophilic archaea. This document will explore the structure-function relationship of this compound, present quantitative data on its impact on membrane properties, detail the experimental protocols used to elucidate its function, and visualize the intricate molecular pathways and experimental workflows.

The Archaeal Membrane: A Paradigm of Stability

Unlike the phospholipid bilayers of bacteria and eukaryotes, archaeal membranes are characterized by several unique features that contribute to their extraordinary stability:

-

Ether Linkages: Instead of the ester linkages found in other domains of life, archaeal lipids possess ether bonds connecting the isoprenoid hydrocarbon chains to the glycerol (B35011) backbone. These ether linkages are chemically more resistant to hydrolysis, providing enhanced stability in extreme pH and high-temperature environments.[1][2]

-

Isoprenoid Chains: The hydrophobic core of archaeal membranes is composed of branched isoprenoid chains, typically C20 (phytanyl) or C40 (biphytanyl), rather than straight-chain fatty acids. These branched chains can influence membrane fluidity and packing.

-

Glycerol Stereochemistry: Archaeal lipids are based on an sn-glycerol-1-phosphate (B1203117) backbone, the enantiomer of the sn-glycerol-3-phosphate backbone found in bacteria and eukaryotes. This fundamental difference, known as the "lipid divide," necessitates a distinct set of enzymes for lipid biosynthesis.[3]

-

Tetraether Monolayers: In many extremophilic archaea, the membrane is not a bilayer but a monolayer composed of tetraether lipids. This compound is a prime example of such a lipid.[1][3]

This compound: The Pillar of the Monolayer

This compound, also known as glycerol dibiphytanyl glycerol tetraether (GDGT-0), is a C40 tetraether lipid that spans the entire width of the archaeal membrane.[4] Its unique structure is central to its function in stabilizing the membrane.

Structural Features of this compound

-

Bipolar Nature: this compound possesses two polar glycerol heads at opposite ends of two long, C40 biphytanyl chains. This bipolar structure allows it to form a monolayer, effectively "stitching" the two leaflets of a conventional bilayer together.[5]

-

Covalent Linkage: The covalent linkage of the two "leaflets" in a this compound-dominated membrane eliminates the possibility of leaflet separation, a potential point of failure in lipid bilayers at high temperatures.

-

Cyclopentane (B165970) Rings: The biphytanyl chains of this compound can contain varying numbers of cyclopentane rings. The incorporation of these rings is a key mechanism for homeoviscous adaptation, allowing archaea to fine-tune their membrane fluidity in response to temperature changes.[6] An increase in the number of cyclopentane rings generally leads to a more rigid and less permeable membrane, which is advantageous at high temperatures.[6][7]

The Role of this compound in Membrane Stability

The presence of this compound profoundly influences the physicochemical properties of archaeal membranes, contributing to their remarkable stability:

-

Thermal Stability: The monolayer structure formed by this compound provides exceptional thermal stability. By preventing the melting and dissociation of two separate leaflets, it allows archaea to maintain membrane integrity at temperatures approaching and even exceeding 100°C.[1]

-

Reduced Permeability: Membranes rich in this compound exhibit significantly lower permeability to protons and other small molecules compared to bacterial and eukaryotic membranes. This is crucial for maintaining a stable proton motive force for ATP synthesis, especially in acidic environments.[7][8] The tight packing of the isoprenoid chains, further enhanced by cyclopentane rings, contributes to this low permeability.

-

Resistance to Chemical and Physical Stress: The ether linkages and the monolayer structure confer resistance to a wide range of chemical and physical stresses, including extreme pH, high pressure, and osmotic stress.

However, recent studies have revealed a more nuanced picture. While this compound is critical for stability, a pure tetraether membrane may not be the most stable configuration. Research suggests that a mixture of diether and tetraether lipids provides an optimal balance of rigidity and flexibility, enhancing overall membrane stability and adaptability.[9][10]

Quantitative Insights into this compound's Impact

The influence of this compound on membrane properties has been quantified through various biophysical techniques. The following tables summarize key findings from the literature.

| Membrane Property | Organism/Lipid Composition | Experimental Condition | Quantitative Measurement | Reference |

| Membrane Thickness | Sulfolobus acidocaldarius (tetraether-rich) | 60°C | 40 Å (at 80% RH) | [11] |

| 80°C | 41 Å (at 80% RH) | [11] | ||

| Mixture of diether and tetraether lipids (2:1) | 60°C | 43 Å | [11] | |

| 70°C | 42 Å | [11] | ||

| Proton Permeability | Vesicles of GDGT lipids | 70-80°C | Anomalously low and maintained at high temperatures | [12] |

| Compressibility | PLFE liposomes from Sulfolobus acidocaldarius | 76°C | Least compressible and most tightly packed | [13] |

| Phase Transition Temperature | Archaeal polar lipids | - | -20 to -15°C (liquid crystalline phase over a broad range) | [2] |

Table 1: Quantitative Data on the Effect of this compound on Archaeal Membrane Properties. PLFE: Polar Lipid Fraction E; GDGT: Glycerol Dialkyl Glycerol Tetraether; RH: Relative Humidity.

Experimental Protocols for Studying Archaeal Membranes

Understanding the role of this compound has been made possible through a variety of sophisticated experimental techniques. Detailed methodologies for key experiments are outlined below.

Extraction and Analysis of Archaeal Lipids

Objective: To isolate and identify the lipid components of archaeal membranes.

Methodology:

-

Cell Lysis and Lipid Extraction: Archaeal cells are typically lysed using sonication or a French press. The total lipids are then extracted using a modified Bligh-Dyer method, which employs a mixture of chloroform, methanol, and water to partition the lipids into an organic phase.[1] An acidified Bligh-Dyer method can improve the extraction efficiency of intact polar lipids.

-

Lipid Separation: The extracted lipids are separated based on their polarity using column chromatography on silica (B1680970) gel. Different lipid classes (e.g., neutral lipids, glycolipids, phospholipids) are eluted with solvents of increasing polarity.[14]

-

Lipid Identification and Quantification: The separated lipids are identified and quantified using a combination of techniques:

-

Thin-Layer Chromatography (TLC): For initial qualitative analysis and separation of lipid classes.[10]

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful technique for the separation and identification of individual lipid species, including different GDGTs with varying numbers of cyclopentane rings.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): After chemical modification (e.g., hydrolysis of polar head groups), the core lipid structures can be analyzed by GC-MS.[15]

-

Preparation and Characterization of Archaeosomes

Objective: To create model membrane systems (liposomes) from archaeal lipids to study their biophysical properties.

Methodology:

-

Lipid Film Hydration: A solution of purified archaeal lipids in an organic solvent (e.g., chloroform/methanol) is evaporated under a stream of nitrogen to form a thin lipid film on the wall of a glass vial.[7]

-

Hydration: The lipid film is hydrated with an aqueous buffer, leading to the spontaneous formation of multilamellar vesicles (MLVs).

-

Vesicle Sizing: To obtain unilamellar vesicles (ULVs) of a defined size, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.[7]

-

Characterization: The resulting archaeosomes are characterized for their size, lamellarity, and stability using techniques such as:

-

Dynamic Light Scattering (DLS): To determine the size distribution of the vesicles.

-

Cryo-Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology and lamellarity of the vesicles.[10]

-

Differential Scanning Calorimetry (DSC): To determine the phase transition temperature of the lipid membrane.[16]

-

Molecular Dynamics (MD) Simulations

Objective: To model the behavior of archaeal membranes at the atomic level and gain insights into their structure, dynamics, and interactions with other molecules.

Methodology:

-

System Setup: A model of the archaeal membrane, containing this compound and other relevant lipids, is constructed in a simulation box. The membrane is solvated with water molecules and ions to mimic physiological conditions.[17]

-

Force Field Selection: An appropriate force field (e.g., CHARMM, GROMOS) that accurately describes the interactions between the atoms in the system is chosen.

-

Equilibration: The system is subjected to an equilibration phase, where the temperature and pressure are gradually brought to the desired values, allowing the system to relax to a stable state.

-

Production Run: A long simulation (nanoseconds to microseconds) is performed to collect data on the behavior of the membrane.

-

Data Analysis: The trajectory from the simulation is analyzed to calculate various properties of the membrane, such as thickness, area per lipid, order parameters, and permeability to water and ions.[18][19]

Visualizing the Molecular Landscape

To better understand the complex relationships and processes involved in the function of this compound, the following diagrams have been generated using the Graphviz DOT language.

Biosynthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the basic building blocks of isoprenoid lipids.

Caption: Biosynthesis pathway of this compound from precursor molecules.

Experimental Workflow for Archaeosome Characterization

This diagram illustrates the typical workflow for preparing and analyzing archaeosomes to study membrane properties.

Caption: Experimental workflow for archaeosome preparation and characterization.

Logical Relationship of this compound Structure to Membrane Stability

This diagram illustrates how the structural features of this compound contribute to the overall stability of the archaeal membrane.

Caption: Relationship between this compound's structure and membrane stability.

Conclusion and Future Directions

This compound is a remarkable molecule that plays a central role in the adaptation of archaea to extreme environments. Its unique structure, which allows for the formation of a stable monolayer membrane, provides a robust defense against thermal, chemical, and physical stresses. While significant progress has been made in understanding the function of this compound, several areas warrant further investigation. Elucidating the precise mechanisms of tetraether synthase and the regulation of this compound biosynthesis in response to environmental cues will provide a more complete picture of archaeal adaptation. Furthermore, a deeper understanding of the interplay between diether and tetraether lipids in mixed membranes will be crucial for developing a comprehensive model of archaeal membrane stability. The insights gained from studying these ancient and resilient organisms not only expand our fundamental knowledge of biology but also hold promise for applications in biotechnology and drug delivery, where the exceptional stability of archaeal lipids can be harnessed to create novel and robust nanocarriers.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermal Adaptation of the Archaeal and Bacterial Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpsm.com [ijpsm.com]

- 5. Thermophilic Archaeal Lipids Stabilize Drug-Delivery Liposomes - BioResearch - Labmedica.com [labmedica.com]

- 6. Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Archaeosomes: New Generation of Liposomes Based on Archaeal Lipids for Drug Delivery and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. imrpress.com [imrpress.com]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. Preparation and Characterization of Stealth Archaeosomes Based on a Synthetic PEGylated Archaeal Tetraether Lipid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Enantioselective Total Synthesis of the Archaeal Lipid Parallel GDGT-0 (Isothis compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Physical properties of archaeal tetraether lipid membranes as revealed by differential scanning and pressure perturbation calorimetry, molecular acoustics, and neutron reflectometry: effects of pressure and cell growth temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Supercritical Fluid Extraction of Bacterial and Archaeal Lipid Biomarkers from Anaerobically Digested Sludge - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ucm.es [ucm.es]

- 17. Biological Membranes in Extreme Conditions: Simulations of Anionic Archaeal Tetraether Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to Caldarchaeol (GDGT-0): Structure, Nomenclature, and Analysis

This technical guide provides a comprehensive overview of Caldarchaeol, also known as Glycerol (B35011) Dialkyl Glycerol Tetraether with zero cyclopentane (B165970) rings (GDGT-0). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its structure, nomenclature, physicochemical properties, biosynthetic pathway, and analytical methodologies.

Structure and Nomenclature

This compound is a membrane-spanning lipid that is a prominent component of the cell membranes of many archaea, contributing to their ability to thrive in extreme environments.[1][2] Its unique structure provides exceptional stability against high temperatures, extreme pH, and oxidative stress.[1][3]

1.1. Chemical Structure

Structurally, this compound is a macrocyclic tetraether lipid.[1][4] It consists of two glycerol backbones linked by two long, saturated biphytanyl chains.[1] Each biphytanyl chain is composed of two C20 phytanyl units linked head-to-head, resulting in a 40-carbon isoprenoid chain (or 32 carbons in the main chain with methyl branches).[1] These biphytanyl chains are connected to the sn-2 and sn-3 positions of both glycerol molecules via ether linkages.[4][5] This forms a large, 72-membered macrocycle.[6] The absence of cyclopentane rings in its structure is a defining feature of GDGT-0.[1][7]

1.2. Nomenclature

The nomenclature for this lipid can be varied across different fields and historical contexts.[1]

-

This compound: This name is often used in microbiology literature.[7]

-

GDGT-0: This nomenclature is prevalent in paleoclimate and geochemistry, where the number indicates the count of cyclopentane rings within the isoprenoid structure.[1][7]

-

Dibiphytanyl diglycerol (B53887) tetraether: This is a more descriptive chemical name.[1]

-

Preferred IUPAC Name: [(2R,7R,11R,15S,19S,22S,26S,30R,34R,38R,43R,47R,51S,55S,58S,62S,66R,70R)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-Hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacontane-2,38-diyl]dimethanol.[1]

Initially, "this compound" was used more broadly to describe the entire class of isoprenoid GDGTs, but its definition has become more specific to GDGT-0, especially in the context of paleoclimate studies.[1]

Caption: A simplified diagram illustrating the core structure of this compound (GDGT-0).

Quantitative Data

The following table summarizes key quantitative data for this compound (GDGT-0).

| Property | Value | Reference(s) |

| Chemical Formula | C₈₆H₁₇₂O₆ | [1][8] |

| Molar Mass | 1302.28 g/mol | [1] |

| CAS Number | 99529-31-4 | [1][8] |

| PubChem CID | 5771745 | [1][8] |

| Physical State | Data are given for materials in their standard state (at 25 °C [77 °F], 100 kPa). | [1] |

| Hazards | Not currently described as having any hazards. Due to its high molecular weight, it is neither volatile nor flammable. No adverse effects or toxicity are known. | [1] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that has been a subject of extensive research.[1] It begins with the synthesis of isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the mevalonic acid pathway.[1][9] These precursors are used to synthesize archaeol (B159478), a diether lipid.[1] The final and crucial step is the head-to-head linkage of two archaeol molecules to form the tetraether structure of this compound.[9][10] This reaction is catalyzed by a radical S-adenosylmethionine (SAM) enzyme known as tetraether synthase (Tes).[1][11]

Caption: The biosynthetic pathway of this compound (GDGT-0) from isoprenoid precursors.

Experimental Protocols: Analysis of GDGTs

The primary analytical technique for the identification and quantification of this compound and other GDGTs is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[7] This method is well-suited for these high-molecular-weight, non-volatile compounds.

4.1. Lipid Extraction

-

Sample Preparation: Environmental samples (e.g., sediment, soil, water filters) are typically freeze-dried and homogenized.

-

Solvent Extraction: Lipids are extracted from the sample matrix using an organic solvent mixture, often dichloromethane:methanol (B129727) (DCM:MeOH) in various ratios, through methods like ultrasonication or accelerated solvent extraction (ASE).

-

Fractionation: The total lipid extract is often separated into fractions of varying polarity using column chromatography with silica (B1680970) gel. A common elution sequence is hexane (B92381) (for apolar fractions), DCM (for ketone fractions), and methanol (for the polar fraction containing GDGTs).

4.2. HPLC-MS Analysis

-

Chromatographic Separation:

-

The polar fraction containing the GDGTs is dissolved in an appropriate injection solvent (e.g., hexane:isopropanol).

-

Separation is typically achieved using a normal-phase HPLC system with a silica column.[12] Reverse-phase chromatography can also be used for separating isomers.[12]

-

A gradient elution program with solvents like hexane and isopropanol (B130326) is employed to separate the different GDGTs based on their polarity and number of cyclopentane rings.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a mass spectrometer, commonly equipped with an Atmospheric Pressure Chemical Ionization (APCI) source.

-

The mass spectrometer is operated in positive ion mode, detecting the protonated molecules [M+H]⁺ of the GDGTs.

-

Identification of GDGT-0 is based on its specific retention time and its mass-to-charge ratio (m/z) of 1302.[13]

-

Quantification is achieved by comparing the peak area of the target analyte to that of an internal standard (e.g., a C₄₆ GTGT).[14][15]

-

Caption: A flowchart of the typical experimental workflow for the analysis of GDGT-0.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. portlandpress.com [portlandpress.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective Total Synthesis of the Archaeal Lipid Parallel GDGT-0 (Isothis compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycerol dialkyl glycerol tetraether - Wikipedia [en.wikipedia.org]

- 8. This compound | C86H172O6 | CID 5771745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Archaeol - Wikipedia [en.wikipedia.org]

- 10. Gentiobiosyl-Caldarchaeol|Archaeal Lipid Research [benchchem.com]

- 11. Discovery, structure and mechanism of a tetraether lipid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Separation of Branched and Isoprenoid Glycerol Dialkyl Glycerol Tetraether (GDGT) Isomers in Peat Soils and Marine Sediments Using Reverse Phase Chromatography [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. BG - Structural elucidation and environmental distributions of butanetriol and pentanetriol dialkyl glycerol tetraethers (BDGTs and PDGTs) [bg.copernicus.org]

- 15. Frontiers | The Role of Tetraether Lipid Composition in the Adaptation of Thermophilic Archaea to Acidity [frontiersin.org]

The Ubiquitous Membrane Lipid: A Technical Guide to the Distribution of Caldarchaeol in Archaea

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the distribution of caldarchaeol, a key membrane lipid, across a diverse range of archaeal species. This compound, also known as glycerol (B35011) dialkyl glycerol tetraether with zero cyclopentane (B165970) rings (GDGT-0), is a defining feature of many archaea, contributing to the unique stability of their cell membranes and enabling their survival in extreme environments. This document provides a comprehensive overview of its prevalence, the experimental protocols for its analysis, and the biosynthetic pathways involved in its creation.

Quantitative Distribution of this compound

This compound is a widespread membrane-spanning lipid found in nearly every major archaeal clade, with the notable exception of halophiles.[1][2] Its abundance varies significantly between different species and can be influenced by environmental factors such as temperature and pH. The following table summarizes quantitative data on the distribution of this compound and related tetraether lipids in several archaeal species.

| Archaeal Species | Phylum | Optimal Growth Conditions | This compound/Tetraether Lipid Abundance (% of Core/Total Lipids) | Notes |

| Thermoplasma acidophilum | Euryarchaeota | Thermoacidophile (59°C, pH 2) | ~90% of tetraether lipids are this compound-based; Phospholipid fraction (mainly this compound-based) is ~56.6% of total lipids.[1][3] | The number of cyclopentane rings in the this compound moiety increases with higher temperatures and decreases at lower pH.[4] |

| Methanobrevibacter smithii | Euryarchaeota | Mesophilic Methanogen | This compound constitutes 40% of the core lipids. | The remaining 60% is archaeol. |

| Methanocaldococcus jannaschii | Euryarchaeota | Hyperthermophile (85°C) | The proportion of this compound-based lipids increases from 10% to 40% as growth temperature rises from 45°C to 65°C. | A model core-lipid system from this organism contained 40% this compound.[5][6] |

| Sulfolobus solfataricus | Crenarchaeota | Thermoacidophile (80°C, pH 2-4) | Predominantly tetraether lipids, including this compound and calditol-linked tetraethers (GDNTs).[7][8][9] | The ratio of different tetraether lipids can vary with growth conditions. |

| Nitrosopumilus maritimus | Thaumarchaeota | Mesophilic, Ammonia-oxidizing | Crenarchaeol is the most abundant GDGT, but this compound (GDGT-0) is also a significant component.[10][11][12] | This species is a major source of GDGTs in marine environments.[13] |

| Thermococcales (17 strains) | Euryarchaeota | Hyperthermophiles | This compound is the main core lipid in all tested strains. | Archaeol content ranges from 5.9% to 42.1% of total core lipids.[14] |

Experimental Protocols

The analysis of this compound requires specialized lipid extraction and analytical techniques due to its unique ether linkages and high molecular weight.

Lipid Extraction: Acidified Bligh-Dyer Method

A modified Bligh-Dyer extraction is commonly used to efficiently extract lipids from archaeal cells. The acidification helps to disrupt the cell membrane and improve the recovery of tetraether lipids.

Materials:

-

Chloroform (B151607) (CHCl₃)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

Trichloroacetic acid (TCA) or Hydrochloric acid (HCl)

-

Phosphate-buffered saline (PBS)

-

Centrifuge and glass centrifuge tubes

-

Rotary evaporator or nitrogen stream evaporator

Protocol:

-

Harvest archaeal cells by centrifugation and wash the pellet with PBS.

-

Resuspend the cell pellet in a monophasic solvent mixture of CHCl₃:MeOH:acidified water (e.g., 5% TCA or dilute HCl) in a ratio of 1:2:0.8 (v/v/v).

-

Agitate the mixture vigorously for several hours at room temperature.

-

Induce phase separation by adding an equal volume of CHCl₃ and acidified water, resulting in a final ratio of 2:2:1.8 (v/v/v) of CHCl₃:MeOH:water.

-

Centrifuge the mixture to separate the phases. The lower chloroform phase contains the total lipid extract.

-

Carefully collect the lower chloroform phase.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

Core Lipid Analysis: Acid Hydrolysis and HPLC-MS

To analyze the core lipid structure (this compound), the polar head groups are removed by acid hydrolysis. The resulting core lipids are then separated and quantified by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

-

Total lipid extract

-

Methanolic HCl (e.g., 1.2 N)

-

Isopropanol

-

HPLC system with a normal-phase silica (B1680970) column

-

Mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source

Protocol:

-

Acid Hydrolysis:

-

Dissolve the dried total lipid extract in methanolic HCl.

-

Heat the mixture at a specified temperature (e.g., 70°C) for a defined period (e.g., 2 hours) to cleave the polar head groups.

-

Neutralize the reaction and extract the core lipids into hexane.

-

Evaporate the hexane to obtain the core lipid fraction.

-

-

HPLC-MS Analysis:

-

Reconstitute the core lipid extract in an appropriate solvent (e.g., hexane:isopropanol, 99:1 v/v).

-

Inject the sample onto a normal-phase silica HPLC column.

-

Elute the lipids using a gradient of solvents, for example, from hexane to a mixture of hexane and isopropanol. A typical gradient might start with a high percentage of a non-polar solvent and gradually increase the proportion of a more polar solvent to elute the different GDGTs.

-

The eluent is introduced into the APCI source of the mass spectrometer.

-

Monitor for the protonated molecules [M+H]⁺ of this compound (m/z 1302.3) and other GDGTs.

-

Quantification is achieved by comparing the peak areas to those of an internal standard.

-